(R)-6-(Hydroxymethyl)piperidin-2-one

Asymmetric synthesis Enantiomeric excess Chiral building block

(R)-6-(Hydroxymethyl)piperidin-2-one (CAS 213532-95-7), also referred to as (6R)-6-(hydroxymethyl)piperidin-2-one, is a chiral δ-lactam with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It belongs to the piperidin-2-one class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry and as versatile chiral intermediates for the asymmetric synthesis of complex alkaloids and pharmaceutical agents.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 213532-95-7
Cat. No. B1600667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-(Hydroxymethyl)piperidin-2-one
CAS213532-95-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)CO
InChIInChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1
InChIKeyVMOQVTPKGUXWKA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-(Hydroxymethyl)piperidin-2-one (CAS 213532-95-7): Chiral δ-Lactam Building Block Procurement & Selection Guide


(R)-6-(Hydroxymethyl)piperidin-2-one (CAS 213532-95-7), also referred to as (6R)-6-(hydroxymethyl)piperidin-2-one, is a chiral δ-lactam with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol [1]. It belongs to the piperidin-2-one class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry and as versatile chiral intermediates for the asymmetric synthesis of complex alkaloids and pharmaceutical agents . The (R)-enantiomer is distinguished from its (S)-enantiomer (CAS 128726-47-6) and the racemic mixture (CAS 174419-15-9) by its specific optical rotation, chromatographic retention, and downstream stereochemical outcomes in target molecule synthesis.

Why Generic Substitution of (R)-6-(Hydroxymethyl)piperidin-2-one Poses Chiral Integrity Risk


Substituting (R)-6-(hydroxymethyl)piperidin-2-one with its (S)-enantiomer (CAS 128726-47-6), the racemic (±)-form (CAS 174419-15-9), or regioisomeric analogs such as (4S)-4-(hydroxymethyl)piperidin-2-one introduces fundamentally different stereochemical outcomes in downstream reactions. The (R)-enantiomer serves as a precursor to (R)-pipecolic acid and has been employed in the enantioselective synthesis of poison-frog alkaloid (−)-223A, whereas the (S)-enantiomer yields the opposite absolute configuration . The racemic mixture delivers a statistical 1:1 distribution of diastereomers in any subsequent chiral derivatization, necessitating wasteful separation steps and reducing overall yield . Furthermore, the 6-hydroxymethyl substitution pattern offers distinct reactivity compared to 4-substituted analogs, enabling oxidation to 6-oxopipecolic acid derivatives that are inaccessible from regioisomeric starting materials [1].

Quantitative Comparator Evidence for (R)-6-(Hydroxymethyl)piperidin-2-one Selection


Enantiomeric Excess ≥95% via Sharpless Asymmetric Dihydroxylation: (R) vs. (S) vs. Racemic

The Hodgkinson–Shipman protocol delivers (R)-6-(hydroxymethyl)piperidin-2-one (1) in ≥95% enantiomeric excess (ee) after recrystallisation, employing the (DHQ)₂AQN ligand in the Sharpless asymmetric dihydroxylation of alkenyl ester 2 . The same methodology furnishes the (S)-enantiomer in analogous ee when the pseudoenantiomeric (DHQD)₂AQN ligand is employed. In contrast, the commercially available racemic mixture (CAS 174419-15-9) possesses 0% ee, meaning any downstream chiral synthesis from the racemate requires additional resolution steps and inherently caps the maximum yield of the desired single enantiomer at 50% .

Asymmetric synthesis Enantiomeric excess Chiral building block

Downstream Conversion to (R)-Pipecolic Acid with >99% ee via Organocatalytic Route

(R)-6-(Hydroxymethyl)piperidin-2-one has been directly converted to (R)-pipecolic acid, a non-proteinogenic α-amino acid present in numerous pharmacologically active compounds, in >99% ee via an organocatalytic α-amination route [1]. By comparison, (R)-pipecolic acid synthesis from the racemic 6-(hydroxymethyl)piperidin-2-one would require a chiral resolution step, and the (S)-enantiomer of the starting material would lead to (S)-pipecolic acid, which has different biological activity profiles .

Pipecolic acid synthesis Organocatalysis Amino acid precursor

Regioisomeric Advantage: 6-Hydroxymethyl vs. 4-Hydroxymethyl Substitution for Collagen Amino Acid Synthesis

The 6-substituted piperidin-2-one scaffold, including (R)-6-(hydroxymethyl)piperidin-2-one, serves as the key precursor in the diastereoselective hydroxylation route to (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins [1]. This transformation proceeds via asymmetric hydroxylation of the enolate generated from N-protected 6-substituted piperidin-2-ones. In contrast, the 4-hydroxymethyl analog, (4S)-4-(hydroxymethyl)piperidin-2-one, cannot access this hydroxylation pathway due to the differing position of the enolate-generating carbonyl relative to the substituent, and is instead utilized for distinct target classes such as LSD1/HDAC6 inhibitors .

Regioselective synthesis 5-Hydroxylysine Collagen amino acid

EP4 Receptor Agonist Pharmacophore: (R)-Enantiomer as Key Intermediate to Sub-nanomolar Agonists

The (R)-6-(hydroxymethyl)piperidin-2-one scaffold serves as a critical chiral building block in the synthesis of potent EP4 prostaglandin receptor agonists [1]. Advanced lead compounds incorporating the (R)-piperidin-2-one pharmacophore have demonstrated EP4 agonist activity with EC₅₀ values as low as 0.021 nM in GαS-mediated CREB activation assays in HEK293T/17 cells expressing human EP4 receptor [2]. While this specific EC₅₀ value pertains to elaborated derivatives rather than the building block itself, the (R)-stereochemistry at the 6-position is essential for receptor binding, as evidenced by the strict enantiomeric specificity observed in EP4 agonist structure-activity relationship (SAR) studies within the 2-piperidone series (Ki values ranging from 5 to 130 nM for active enantiomers, with substantial loss of affinity for the opposite enantiomer) [3].

EP4 receptor agonist Prostaglandin analog Glaucoma therapeutics

Commercial Availability and Pricing: Benchmarking (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 213532-95-7) is commercially available from multiple suppliers at purities of 95–98+%, with pricing that reflects its chiral resolution or asymmetric synthesis cost . The (S)-enantiomer (CAS 128726-47-6) is available at comparable purity (min. 95%) and price point from overlapping suppliers [1]. The racemic mixture (CAS 174419-15-9) is significantly less expensive per gram due to the absence of chiral resolution costs, with catalog purity specifications of 95–98% . However, procurement of the racemate for enantioselective applications imposes a hidden cost: the maximum theoretical yield of the desired enantiomer from a resolution step is 50%, effectively doubling the raw material cost per gram of usable single enantiomer and requiring additional purification infrastructure.

Chemical procurement Chiral building block pricing Supply chain comparison

Optimal Application Scenarios for (R)-6-(Hydroxymethyl)piperidin-2-one Based on Comparator Evidence


Asymmetric Synthesis of (R)-Pipecolic Acid and Chiral Piperidine Alkaloids

The (R)-enantiomer is the preferred starting material for the synthesis of (R)-pipecolic acid derivatives in >99% ee, as demonstrated by the organocatalytic L-proline-mediated route . It has also been employed in the enantioselective total synthesis of poison-frog alkaloid (−)-223A and related indolizidine natural products . In these applications, substitution with the racemate or (S)-enantiomer would either introduce an additional resolution burden or yield the undesired absolute configuration, rendering the synthetic route non-viable for target compounds requiring the natural (R)-configuration.

Collagen Biomimetic Research: Synthesis of (2S,5R)-5-Hydroxylysine

N-Protected (R)-6-(hydroxymethyl)piperidin-2-one serves as the key starting material for diastereoselective enolate hydroxylation, providing access to (2S,5R)-5-hydroxylysine—an amino acid unique to collagen that is essential for studying collagen structure, post-translational modification, and collagen-related disease mechanisms . The 4-hydroxymethyl regioisomer cannot participate in this transformation, making the correct regioisomer selection critical for collagen-related research programs.

EP4 Prostaglandin Receptor Agonist Drug Discovery

For medicinal chemistry campaigns targeting the EP4 receptor for glaucoma, inflammatory diseases, or other indications, the (R)-enantiomer is the mandatory chiral building block . Structure-activity relationship studies have established that the absolute configuration at the piperidin-2-one 6-position is a critical determinant of EP4 receptor binding, with elaborated (R)-configured derivatives achieving sub-nanomolar potency (EC₅₀ = 0.021 nM) . Use of the racemate in this context would generate inactive or weakly active diastereomeric mixtures, confounding SAR interpretation.

Chiral Auxiliary-Mediated Asymmetric Synthesis

(R)-6-(Hydroxymethyl)piperidin-2-one has been employed as a chiral auxiliary in the asymmetric synthesis of enantiomerically pure compounds, where it can be used to generate racemic mixtures with high enantiomeric excess that are subsequently separated by chromatography or crystallization . This application leverages the compound's well-defined stereochemistry and the ability to track enantiomers by NMR spectroscopy . In this role, the (R)-enantiomer provides a reproducible, well-characterized chiral environment that would be impossible to achieve with the racemic starting material.

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